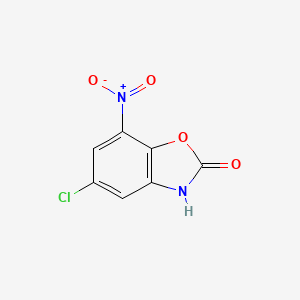
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one
描述
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C7H3ClN2O4 and its molecular weight is 214.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been known to interact with dopamine d1, d2, and serotonin 5-ht2a receptors .
Mode of Action
It’s suggested that it may block the dopamine d2 receptors in the mesolimbic pathway, leading to an improvement in positive symptoms . It may also block the 5-HT2A receptors in the mesocortical pathway, causing a release of dopamine and stimulation of the D1 receptors in the dorsolateral prefrontal cortex, improving negative and cognitive symptoms .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, blocking the D2 receptors in the nigrostriatal pathway can cause a release of dopamine, partially counteracting the drug’s blockade of D2 receptors, thus reducing extrapyramidal symptoms . Blocking the 5-HT2A receptors in the hypothalamic-infundibular pathway can also cause a release of dopamine, partially counteracting the drug’s blockade of D2 receptors, thus reducing hyperprolactinemia .
生物活性
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. Its molecular formula is C7H3ClN2O4, and it has been studied for its potential interactions with various biological targets, including neurotransmitter receptors.
Overview of the Compound
Chemical Properties:
- IUPAC Name: 5-chloro-7-nitro-3H-1,3-benzoxazol-2-one
- Molecular Weight: 214.56 g/mol
- CAS Number: 811810-67-0
- Chemical Structure: The compound features a benzoxazole ring system with chlorine and nitro substituents that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors:
Target Receptors:
- Dopamine Receptors: It is suggested that this compound may block dopamine D2 receptors in the mesolimbic pathway, which could lead to improvements in positive symptoms associated with various neuropsychiatric disorders.
- Serotonin Receptors: Similar compounds have shown interactions with serotonin 5-HT2A receptors, indicating potential applications in mood regulation and anxiety disorders.
Biochemical Pathways:
The blockade of D2 receptors can influence several biochemical pathways. For instance:
- Inhibition of D2 receptors in the nigrostriatal pathway may lead to a compensatory release of dopamine, potentially mitigating extrapyramidal symptoms associated with antipsychotic treatments.
Biological Activity and Toxicity
Toxicological Profile:
this compound has been classified under acute toxicity categories:
- Oral Toxicity: Category 4 (harmful if swallowed)
- Dermal Toxicity: Category 4 (harmful in contact with skin)
- Inhalation Toxicity: Category 4 (harmful if inhaled) .
Research Findings
Several studies have explored the biological implications of this compound:
-
Antitumor Activity:
- A study indicated that derivatives similar to this compound could trigger apoptosis in various human tumor cell lines by inhibiting glutathione S-transferases (GSTs), which are crucial for cellular detoxification processes . The design of these derivatives aims to enhance accumulation within tumor cells while avoiding multidrug resistance mechanisms.
- Neuropharmacological Effects:
Case Studies
Case Study Summary Table:
属性
IUPAC Name |
5-chloro-7-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)5(2-3)10(12)13/h1-2H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZGVTHVMCEWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652519 | |
| Record name | 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811810-67-0 | |
| Record name | 5-Chloro-7-nitro-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811810-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















